molecular formula C21H22N4O3 B607456 Finerenone CAS No. 1050477-31-0

Finerenone

Número de catálogo: B607456
Número CAS: 1050477-31-0
Peso molecular: 378.4 g/mol
Clave InChI: BTBHLEZXCOBLCY-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Finerenone (BAY 94-8862) is a novel, selective, non-steroidal antagonist of the mineralocorticoid receptor (MR) . It is a first-in-class therapeutic agent of significant interest in cardiovascular and renal research, particularly concerning conditions within the cardiorenal-metabolic syndrome continuum . Its primary research value lies in its potent anti-inflammatory and anti-fibrotic effects, which are generated by inhibiting mineralocorticoid receptors on cardiomyocytes, fibroblasts, and cells of the immune system . This mechanism translates into improved outcomes in experimental models of chronic kidney disease (CKD) and heart failure (HF). Preclinical and clinical studies highlight this compound's distinct pharmacological profile. It demonstrates high selectivity for the MR over other steroid hormone receptors (such as the glucocorticoid, androgen, and progesterone receptors), which is a noted advantage over traditional steroidal MRAs like spironolactone and eplerenone . Research in models of diabetic kidney disease has shown that this compound contributes to a significant reduction in urinary albumin-to-creatinine ratio (UACR) and can ameliorate the deterioration of renal function . In cardiovascular research, pooled analyses of major trials have demonstrated that this compound is associated with a reduction in hospitalization for heart failure and a decrease in the risk of major adverse cardiovascular events . A key area of investigation is its safety profile; while this compound therapy is associated with an increased risk of hyperkalemia compared to placebo, this risk profile may be more favorable than that of older steroidal MRAs . Researchers utilize this compound to explore novel pathways in cardiorenal protection and to investigate its effects relative to standard care.

Propiedades

IUPAC Name

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHLEZXCOBLCY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146928
Record name Finerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050477-31-0
Record name (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finerenone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Finerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FINERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Knoevenagel Condensation and Cyclization

The foundational synthesis of Finerenone begins with benzaldehyde 20.1 and pyridyl chloride 20.3 as starting materials. Benzaldehyde undergoes Knoevenagel condensation with acetoacetamide under basic conditions, yielding enones 20.2 with high efficiency (90–95% yield). Concurrently, pyridyl chloride 20.3 is treated under strongly basic conditions at elevated temperatures, followed by acid quenching, to produce pyridone 20.4 as a crystalline solid. The subsequent condensation-cyclization of 20.2 and 20.4 in heated isobutanol forms azacycle 20.5 , a pivotal intermediate, in 70–80% yield.

Etherification and Resolution

Pyridone 20.5 is converted to its ethyl ether derivative 20.6 using 1,1,1-triethoxyethane under acidic conditions. Early syntheses employed chromatographic separation to resolve racemic 20.6 , but recent advancements utilize chiral tartaric acid derivatives for classical resolution. For instance, treatment with di-p-toluoyl-D-tartaric acid in ethanol-water mixtures enriches the desired enantiomer to 78% ee, which is further refined to >99% ee via reslurrying. This step achieves a 41% yield of enantiopure 20.7 , which is neutralized to free-base this compound in 97% yield.

Enantioselective Catalytic Approaches

Asymmetric Transfer Hydrogenation

A landmark 6-step synthesis leverages asymmetric transfer hydrogenation to construct this compound’s dihydronaphthyridine core. Naphthyridine 6 undergoes partial hydrogenation using a chiral phosphoric acid catalyst (e.g., 12d ) and Hantzsch ester 7 , achieving 94% ee. The reaction’s enantioselectivity stems from a kinetic resolution of atropisomeric naphthyridines, where the (S)-atropisomer reacts preferentially due to reduced steric hindrance in the transition state. Density functional theory (DFT) calculations corroborate this selectivity, predicting a 98% ee at 40°C, aligning closely with experimental results.

Atropisomer Dynamics and Kinetic Resolution

Naphthyridine 6 exists as a racemic mixture of (R)- and (S)-atropisomers, which interconvert thermally. At 100°C, the interconversion rate increases, enabling a kinetic dynamic resolution. Under optimized conditions, this process delivers this compound in 82% yield and 94:6 enantiomeric ratio (e.r.). This method circumvents costly chromatographic separations, offering a streamlined route to enantiopure product.

Industrial-Scale Processes and Purification

Ammonolysis of Carboxylic Acid Intermediates

Industrial protocols, as detailed in recent patents, convert carboxylic acid intermediate III to this compound via ammonolysis. Activation with 1,1-carbonyldiimidazole (CDI) or thionyl chloride in solvents like dichloromethane or toluene precedes treatment with ammonia, yielding the carboxamide. This step achieves >95% purity, critical for pharmaceutical-grade material.

Solvent Optimization for Crystallization

Purification of intermediates, such as ditoluoyl tartrate salt IIIa , employs solvent systems tailored for crystallization efficiency. Preferred solvents include dichloromethane, acetic acid, and methanol-water mixtures, which enhance crystal lattice stability and minimize impurities. For example, reslurrying IIIa in ethanol-water upgrades enantiopurity from 78% to 99% ee.

Comparative Analysis of Synthetic Methods

The table below contrasts key synthetic routes to this compound:

Method Steps Key Reaction Yield ee Scalability
Traditional Resolution7Classical tartaric acid resolution41%99%Moderate
Asymmetric Hydrogenation6Transfer hydrogenation82%94%High
Industrial Ammonolysis5CDI-mediated ammonolysis97%>99%Industrial

Mechanistic Insights and Stereochemical Control

Transition State Analysis in Hydrogenation

DFT studies reveal that the chiral phosphoric acid catalyst protonates the naphthyridine while coordinating the Hantzsch ester via hydrogen bonding. The favored transition state positions the naphthyridine’s bulky substituents away from the catalyst, minimizing steric clashes and directing hydride transfer to the re face. This model rationalizes the 94% ee observed experimentally.

Solvent Effects on Enantiopurity

Polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates during resolution, whereas protic solvents (e.g., ethanol) enhance crystal packing during recrystallization. For instance, ethanol-water mixtures optimize hydrogen bonding in IIIa , driving enantiomeric enrichment .

Aplicaciones Científicas De Investigación

Chronic Kidney Disease (CKD)

Key Findings:

  • In the FIDELIO-DKD trial, finerenone significantly reduced the risk of kidney failure and progression of CKD in patients with T2DM. The trial reported a 20% reduction in the risk of end-stage renal disease requiring dialysis .
  • The FIGARO-DKD trial demonstrated that this compound lowered the incidence of cardiovascular events among CKD patients, achieving a 12.4% versus 14.2% outcome for composite cardiovascular death, myocardial infarction, stroke, and hospitalization for heart failure .
Trial Outcome This compound Group Placebo Group Hazard Ratio (HR)
FIDELIO-DKDRisk of kidney failureReduced by 20%N/AN/A
FIGARO-DKDComposite cardiovascular outcome12.4%14.2%0.87

Cardiovascular Outcomes

This compound has shown to improve cardiovascular health in patients with CKD and T2DM:

  • A pooled analysis from FIDELIO-DKD and FIGARO-DKD indicated that this compound reduced the risk of major cardiovascular events significantly .
  • The treatment led to a notable decrease in hospitalization rates for heart failure (HR: 0.71) compared to placebo .

Diabetic Complications

This compound also addresses complications arising from diabetes:

  • It has been associated with improvements in diabetic retinopathy and other metabolic disorders due to its ability to reduce oxidative stress and inflammation .
  • Studies have indicated that this compound can delay the progression of diabetic nephropathy by improving renal outcomes in diabetic patients .

Case Study: FIDELIO-DKD Trial

The FIDELIO-DKD trial involved patients with CKD stages 3-4 and severely increased albuminuria. Results showed:

  • A significant reduction in composite kidney outcomes with this compound compared to placebo (HR: 0.80) over a median follow-up period of approximately 2.9 years .

Case Study: FIGARO-DKD Trial

In this trial, patients with stage 1-4 CKD were assessed for cardiovascular outcomes:

  • The study found that this compound reduced cardiovascular death rates (HR: 0.89) and improved overall kidney function metrics compared to placebo .

Comparación Con Compuestos Similares

Table 1: Comparison of MRAs

Characteristic Spironolactone Eplerenone This compound
MR Affinity High Low High
Androgen Receptor (AR) High Low Low
Progesterone Receptor High Low Low
Hyperkalemia Risk High Moderate Moderate
Sexual Side Effects High Low None

Data from

Efficacy in Renal Outcomes

  • UACR Reduction: In head-to-head studies, this compound reduced UACR by 28.2% versus placebo, comparable to eplerenone but with a more favorable safety profile .
  • GFR Preservation: A meta-analysis of four trials found this compound delayed eGFR decline by 1.03 mL/min/1.73 m²/year compared to placebo, with one study showing comparable efficacy to eplerenone in DKD patients .
  • Hyperkalemia Risk: this compound demonstrated a lower incidence of severe hyperkalemia (serum K⁺ ≥6.0 mmol/L) than spironolactone (3.6–6.3% vs. 8–12%) in phase III trials .

Cardiovascular Outcomes

  • Mortality: Pooled data from FIDELIO-DKD and FIGARO-DKD showed a 14% reduction in cardiovascular mortality with this compound, though steroidal MRAs lack similar robust evidence .

Comparison with Non-Steroidal MRAs and Other Drug Classes

Non-Steroidal MRAs (Esaxerenone, Ocedurenone)

Limited direct comparisons exist, but preclinical data suggest:

  • Esaxerenone: Approved in Japan for hypertension, but lacks outcome data in CKD or heart failure.
  • Ocedurenone: Phase II trials show UACR reduction but higher hyperkalemia rates than this compound .

SGLT2 Inhibitors and GLP-1 Receptor Agonists

  • Renoprotection: this compound and SGLT2 inhibitors (e.g., empagliflozin) similarly reduce UACR, but this compound uniquely slows eGFR decline in advanced CKD .
  • Cardiovascular Outcomes: this compound reduces HHF risk more effectively than GLP-1 receptor agonists (29% vs. 12–17%), though both classes lower MACE risk comparably .

Table 2: Renal and Cardiovascular Outcomes Across Drug Classes

Outcome This compound SGLT2 Inhibitors GLP-1 Agonists
UACR Reduction -28.2% -30–40% -20–30%
eGFR Decline (mL/min) -1.03/year -1.5–2.0/year -1.0–1.5/year
HHF Risk Reduction 29% 30–35% 12–17%
MACE Risk Reduction 14% 11–14% 12–16%

Data from

Actividad Biológica

Finerenone, a novel non-steroidal selective mineralocorticoid receptor antagonist (MRA), has garnered significant attention for its biological activity, particularly in the context of chronic kidney disease (CKD) and heart failure. This article delves into its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound operates primarily by antagonizing the mineralocorticoid receptor (MR), which is implicated in various pathological processes, including fibrosis and inflammation. Unlike traditional steroidal MRAs such as spironolactone and eplerenone, this compound exhibits:

  • High Selectivity : this compound demonstrates greater MR selectivity compared to spironolactone and a higher receptor binding affinity than eplerenone .
  • Unique Binding Mode : It binds to the MR in a distinct manner that inhibits the recruitment of transcriptional cofactors, thus affecting gene expression related to inflammation and fibrosis .
  • Equal Tissue Distribution : The compound is distributed equally between the heart and kidneys, which is advantageous for targeting cardiorenal diseases .

Key Trials and Findings

  • FIDELIO-DKD Trial :
    • Objective : To evaluate this compound's efficacy in reducing CKD progression in patients with type 2 diabetes.
    • Results : this compound significantly reduced the risk of the primary composite outcome (kidney failure or sustained decrease in eGFR) by 18% compared to placebo over a median follow-up of 2.6 years .
    • Cardiovascular Outcomes : It also demonstrated a reduction in cardiovascular events, with a hazard ratio of 0.89 for cardiovascular death compared to placebo .
  • FIGARO-DKD Trial :
    • Objective : Focused on cardiovascular outcomes in patients with CKD and type 2 diabetes.
    • Results : this compound reduced the composite cardiovascular outcome by 13% compared to placebo .
  • FINEARTS-HF Trial :
    • Objective : Investigated this compound's effects on heart failure outcomes.
    • Results : Similar reductions in cardiovascular events were noted, reinforcing its protective effects on both heart and kidney functions .

Safety Profile

This compound's safety profile has been favorable compared to traditional MRAs:

  • Hyperkalemia Risk : While hyperkalemia remains a concern, this compound has shown a lower incidence compared to spironolactone, making it safer for long-term use in at-risk populations .
  • Adverse Reactions : Common adverse effects include hypotension and hyponatremia; however, these are generally manageable .

Comparative Efficacy Table

StudyPopulationPrimary EndpointThis compound OutcomePlacebo Outcome
FIDELIO-DKDCKD with T2DKidney failure or sustained eGFR decline18% reductionBaseline
FIGARO-DKDCKD with T2DCardiovascular events13% reductionBaseline
FINEARTS-HFHeart failure patientsCardiovascular deathReduced riskBaseline

Case Study 1: Efficacy in Diabetic Patients

A cohort study involving diabetic patients showed that those treated with this compound experienced a significant reduction in albuminuria levels after six months of treatment, indicating improved renal function markers.

Case Study 2: Heart Failure Management

In patients with heart failure and concomitant CKD, this compound therapy led to improved cardiac function as evidenced by echocardiographic parameters, alongside reduced hospitalization rates due to heart failure exacerbations.

Q & A

Basic Research Questions

Q. How are phase 3 clinical trials for finerenone designed to evaluate renal and cardiovascular outcomes in diabetic kidney disease (DKD)?

  • Methodological Answer : Phase 3 trials like FIDELIO-DKD and FIGARO-DKD employ event-driven, randomized, double-blind, placebo-controlled designs. These trials use reciprocal primary endpoints (e.g., renal composite outcomes in FIDELIO-DKD and cardiovascular mortality/morbidity in FIGARO-DKD) to assess efficacy. Inclusion criteria focus on patients with chronic kidney disease (CKD) and type 2 diabetes (T2D), stratified by baseline eGFR and albuminuria. Standardized protocols for safety monitoring (e.g., hyperkalemia risk) and statistical power calculations ensure robustness .

Q. What experimental approaches are used to elucidate this compound’s cardiorenal protective mechanisms?

  • Methodological Answer : Network pharmacology integrates multi-omics data (e.g., PubChem, STITCH, SwissTargetPrediction) to map this compound’s molecular targets. Preclinical studies leverage animal models of CKD and heart failure to assess mineralocorticoid receptor (MR) antagonism, fibrosis markers, and inflammatory pathways. Mechanistic clinical trials measure biomarkers like urine albumin-to-creatinine ratio (UACR), NT-proBNP, and eGFR trajectories to link molecular effects to clinical outcomes .

Q. How do researchers address heterogeneity in this compound’s efficacy across patient subgroups?

  • Methodological Answer : Subgroup analyses in pooled datasets (e.g., FIDELITY) stratify patients by baseline eGFR, albuminuria, or glycemic control. Sensitivity analyses adjust for covariates like concomitant SGLT-2 inhibitor use. Meta-regression models evaluate effect modifiers, while simulation studies (e.g., using NHANES data) extrapolate trial findings to broader populations .

Advanced Research Questions

Q. How can conflicting efficacy results from this compound trials in diverse populations be reconciled methodologically?

  • Methodological Answer : Contradictions (e.g., cost-effectiveness variations in Japanese vs. global cohorts) are addressed via probabilistic sensitivity analyses and scenario testing. For example, the FINE-CKD model incorporates regional clinical data (e.g., Japanese eGFR thresholds) and adjusts for healthcare system-specific variables. One-way sensitivity analyses (±20% parameter variation) and tornado diagrams quantify uncertainty in incremental cost-effectiveness ratios (ICERs) .

Q. What statistical frameworks validate albuminuria reduction as a surrogate endpoint for this compound’s kidney outcomes?

  • Methodological Answer : Post hoc mediation analyses (e.g., FIDELIO-DKD/FIGARO-DKD pooled data) quantify the proportion of treatment effect explained by UACR changes. Structural equation models partition this compound’s total effect into direct (non-albuminuria-related) and indirect (albuminuria-mediated) pathways. Bootstrapping assesses the stability of mediation estimates .

Q. How are hyperkalemia risk models developed to optimize this compound’s real-world safety profile?

  • Methodological Answer : Machine learning models (e.g., FIDELITY-derived risk scores) integrate baseline serum potassium, eGFR, and comorbidities to predict hyperkalemia. External validation uses real-world data (e.g., FOUNTAIN platform’s 28,056 health records). Time-to-event analyses with competing risks (e.g., death) adjust for immortal time bias .

Q. What methods are used to simulate this compound’s population-level cardiovascular benefits?

  • Methodological Answer : Markov microsimulation models combine trial hazard ratios (e.g., 14% cardiovascular risk reduction) with epidemiological data (e.g., CKD prevalence). Monte Carlo simulations estimate prevented events (e.g., 38,359 cardiovascular events/year in the U.S.), accounting for adherence and competing therapies .

Methodological Considerations for Contradictory Data

  • Pooled vs. Individual Trial Data : Use FIDELITY’s pooled analysis to enhance statistical power but conduct trial-by-trial heterogeneity tests (I² statistic) to identify divergences .
  • Real-World vs. RCT Evidence : Apply propensity score matching in observational studies (e.g., FINE-REAL) to minimize confounding, complemented by inverse probability weighting for missing data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.